molecular formula C10H16N2O2 B3039715 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime CAS No. 128475-86-5

9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime

Cat. No. B3039715
CAS RN: 128475-86-5
M. Wt: 196.25 g/mol
InChI Key: KLWQSMJZDUOEQT-XYOKQWHBSA-N
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Description

“9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime” is a chemical compound . It is also known as "Cyclohexanespiro-2′- (1′,3′-oxazolidine)" .


Synthesis Analysis

The synthesis of this compound may involve a PIDA oxidation step, where a copper-conjugated intermediate is formed .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Muscarinic Agonist Studies

    The compound 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime and its analogs have been synthesized and evaluated as muscarinic agonists for the treatment of dementia of Alzheimer's type. Systematic modifications of these compounds have led to analogs with preferential affinity for M1 receptors over M2 receptors, along with potent antiamnesic activity and reduced cholinergic side effects (Tsukamoto et al., 1995).

  • Enantiomer Synthesis and Biological Activity

    The synthesis of both enantiomers of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one is described, showcasing that the biological activity of the racemate predominantly resides in the S-enantiomer. While the S-isomer acts as a full M2-agonist, the R-isomer does not demonstrate M2 efficacy (Wu et al., 1995).

  • Synthetic Approaches to Spiroaminals

    This compound is part of a group of spiroaminals that have attracted attention due to their significant biological activities and the novelty of their skeletons, presenting challenging targets for chemical synthesis. Various synthetic strategies have been developed to create these spiroaminals (Sinibaldi & Canet, 2008).

Biological and Pharmacological Studies

  • In Vitro Muscarinic Activity

    The muscarinic activity of spiromuscarones and related analogs has been investigated in vitro, focusing on their potential therapeutic impact on memory deficits related to Alzheimer's disease. The study discusses the structure-activity relationships and receptor binding importance of the exo double bond at the C-3 position (Wu et al., 1995).

  • Novel Oxazoline Alkaloids and Their Biological Activity

    The isolation and structural characterization of novel oxazoline alkaloids from Gymnotheca chinensis have been documented. These alkaloids, including analogs of the subject compound, have been evaluated for their biological activities (Xiao et al., 2016).

  • Antitumor Activity of Novel Derivatives

    Novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives have been synthesized and evaluated for their antitumor activity against various human cancer cell lines. Some compounds have shown moderate to potent activity, indicating their potential as therapeutic agents (Yang et al., 2019).

  • Characterization of Muscarinic Receptor Agonist

    The compound YM796, a muscarinic receptor agonist structurally related to 9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime, has been characterized for its in vivo pharmacological properties in comparison with cholinesterase inhibitors. The study indicates its potential for ameliorating cognitive impairment (Wanibuchi et al., 1994).

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2), a skin irritant (Skin Irrit. 2), and a substance with specific target organ toxicity - single exposure (STOT SE 3) .

properties

IUPAC Name

(NE)-N-(7,7-dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-9-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-9(2)5-8(12-13)6-10(7-9)3-4-11-14-10/h4,13H,3,5-7H2,1-2H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWQSMJZDUOEQT-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO)CC2(C1)CC=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C/C(=N\O)/CC2(C1)CC=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime
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9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime
Reactant of Route 6
9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime

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